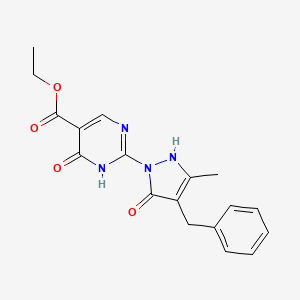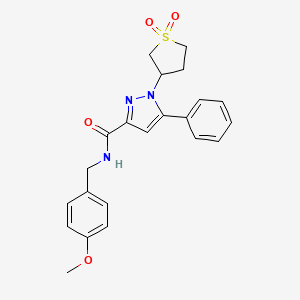
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multistep chemical processes, including the formation of the pyrazole core, followed by subsequent functionalization with various substituents. For compounds with similar structural motifs, methods often entail reactions under controlled conditions to ensure the regiospecific addition of each group, preserving the delicate balance of reactivity and stability needed to achieve the final compound (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed using techniques like NMR, mass spectrometry, and particularly X-ray crystallography, which can elucidate the relative positions of the various substituents and the overall conformation of the molecule. These analyses reveal intricate details like dihedral angles, confirming twisted conformations between rings, and the presence of specific intermolecular interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactivity in pyrazole derivatives is largely influenced by the electronic nature of the substituents and the pyrazole core. The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity towards nucleophilic and electrophilic agents. Moreover, hydrogen bonding capabilities, as demonstrated by compounds with similar structures, play a crucial role in dictating solubility and reactivity patterns (Kumara et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability are closely tied to molecular structure. X-ray crystallography and thermal analysis can reveal how intermolecular interactions, like hydrogen bonding and π-π stacking, influence these properties. For instance, thermal stability assessments indicate that such compounds are stable up to significant temperatures, showcasing potential for varied applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are primarily determined by the functional groups present in the molecule. Detailed spectroscopic analysis, including NMR and IR, alongside computational methods like DFT calculations, can provide insights into the electronic structure, aiding in the prediction of reactivity patterns and stability under different conditions (Kumara et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives, including those with carboxamide groups, have been extensively synthesized and characterized for various applications. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, Kumara and colleagues (2018) focused on the synthesis and characterization of novel pyrazole derivatives for potential thermo-optical applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antimicrobial and Antifungal Activities
Research on pyrazole derivatives also extends to antimicrobial and antifungal activities. Raju et al. (2010) synthesized novel pyrazol-5-amine benzamides that exhibited significant antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Herbicidal Activity
In the agricultural sector, pyrazole carboxamide derivatives have been explored for their herbicidal efficacy. Ohno and colleagues (2004) synthesized a series of pyrazole-4-carboxamide derivatives, evaluating their herbicidal activity against various weeds, demonstrating their potential as effective herbicides (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Inhibitory Effects on Human Diseases
The inhibition of cyclooxygenase-1-selective enzymes by compounds like SC-560, a 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, highlights the therapeutic potential of pyrazole derivatives in treating inflammatory conditions (Long, Theiss, Li, & Loftin, 2009).
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-19-9-7-16(8-10-19)14-23-22(26)20-13-21(17-5-3-2-4-6-17)25(24-20)18-11-12-30(27,28)15-18/h2-10,13,18H,11-12,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUZFLOMYMRPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

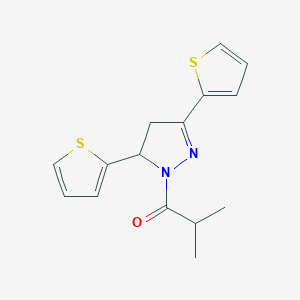
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)



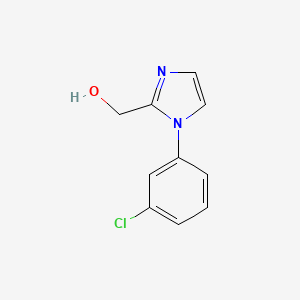
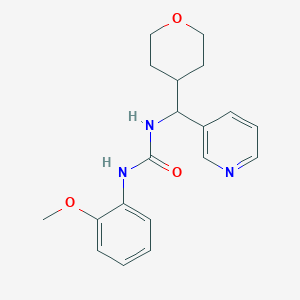
![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)

